2-Bromo-4-cyclopropoxy-N,N-dimethylnicotinamide
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Overview
Description
2-Bromo-4-cyclopropoxy-N,N-dimethylnicotinamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a bromine atom at the second position, a cyclopropoxy group at the fourth position, and a dimethylamino group attached to the nicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyclopropoxy-N,N-dimethylnicotinamide typically involves multiple steps:
Bromination: The starting material, 4-cyclopropoxy-N,N-dimethylnicotinamide, is subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Cyclopropoxylation: The intermediate product is then reacted with cyclopropyl alcohol in the presence of a base such as potassium carbonate to introduce the cyclopropoxy group.
N,N-Dimethylation: The final step involves the dimethylation of the amide nitrogen using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyclopropoxy-N,N-dimethylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated or reduced amide products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted nicotinamides.
Oxidation: Formation of nicotinamide oxides or other oxidized derivatives.
Reduction: Formation of dehalogenated or reduced amide products.
Scientific Research Applications
2-Bromo-4-cyclopropoxy-N,N-dimethylnicotinamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents targeting various diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity and mechanism of action of nicotinamide derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyclopropoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropoxy group play crucial roles in binding to the target sites, while the dimethylamino group enhances the compound’s solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N,N-dimethylbenzamide: Similar structure but lacks the cyclopropoxy group.
2-Bromo-N,N-dimethyl-4-nitroaniline: Contains a nitro group instead of the cyclopropoxy group.
2-Bromo-N,N-dimethyl-4-methoxyaniline: Contains a methoxy group instead of the cyclopropoxy group.
Uniqueness
2-Bromo-4-cyclopropoxy-N,N-dimethylnicotinamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C11H13BrN2O2 |
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Molecular Weight |
285.14 g/mol |
IUPAC Name |
2-bromo-4-cyclopropyloxy-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H13BrN2O2/c1-14(2)11(15)9-8(16-7-3-4-7)5-6-13-10(9)12/h5-7H,3-4H2,1-2H3 |
InChI Key |
XRUAOAJIHIPGRB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CN=C1Br)OC2CC2 |
Origin of Product |
United States |
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